molecular formula C10H7Cl2NO2 B586850 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride CAS No. 365998-39-6

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride

Cat. No.: B586850
CAS No.: 365998-39-6
M. Wt: 244.071
InChI Key: HSPWOTIZJDNLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride (CAS: 365998-39-6) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇Cl₂NO₂ and a molecular weight of 244.07 g/mol . It is structurally characterized by a chlorine substituent at the 7-position and a carboxylic acid group at the 3-position of the isoquinoline backbone.

Properties

IUPAC Name

7-chloroisoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-5H,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWOTIZJDNLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726394
Record name 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365998-39-6
Record name 3-Isoquinolinecarboxylic acid, 7-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365998-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride typically involves the chlorination of isoquinoline-3-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted isoquinoline derivatives.

    Oxidation Reactions: Oxidized isoquinoline derivatives.

    Reduction Reactions: Reduced isoquinoline derivatives.

Scientific Research Applications

7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline-3-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The 7-chloro-3-carboxylic acid derivative has a higher molecular weight due to the hydrochloride salt form compared to non-salt analogs .
  • Positional changes significantly alter electronic properties and binding affinities, influencing their roles in drug design.

Structural Analogs: Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives feature a saturated ring system, modifying pharmacokinetic properties. A notable example is:

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

  • CAS : 82586-62-7
  • Molecular Formula: C₁₂H₁₆ClNO₄
  • Molecular Weight : 273.71 g/mol
  • Applications : Used in neuroscience research targeting adrenergic and opioid receptors due to enhanced solubility from methoxy groups .

Comparison :

  • The tetrahydro core increases flexibility and bioavailability compared to the fully aromatic isoquinoline.
  • Methoxy substituents (6,7-dimethoxy) enhance metabolic stability, a feature absent in 7-chloroisoquinoline derivatives .

Halogen-Substituted Analogs

Variations in halogen type or additional halogens impact lipophilicity and target interactions:

Compound Name CAS Number Halogen Profile Molecular Weight (g/mol) Notable Features
7-Bromo-3-chloroisoquinoline 1029720-65-7 Br (7), Cl (3) 257.51 Dual halogens; higher lipophilicity
1-Chloroisoquinoline-5-carboxylic Acid Hydrochloride 223671-71-4 Cl (1,5) 244.07 Similar molecular weight; altered substitution pattern

Key Observations :

    Biological Activity

    7-Chloroisoquinoline-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by relevant research findings and data.

    Chemical Structure and Properties

    This compound is characterized by the presence of a chlorine atom at the 7-position of the isoquinoline ring and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties.

    Antimicrobial Properties

    Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 and KB-V1, with IC50 values indicating potent cytotoxic effects. The proposed mechanism includes the generation of reactive oxygen species (ROS), which leads to cellular stress and apoptosis .

    The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions.
    • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways critical for cell survival and proliferation .

    Molecular Docking Studies

    Molecular docking analyses have been conducted to predict the binding affinity of this compound to various proteins. For instance, binding energies were calculated for several target proteins, indicating strong interactions:

    Protein (PDB ID)Binding ResiduesBond Distances (Å)Binding Energy (kcal/mol)
    6EUOSER1263.23-5.4
    ASP1253.05
    THR1292.99
    7E58SER1712.88-4.5
    ARG3102.80
    2QVDCYS293.08-4.9

    These results suggest that the compound may effectively inhibit these proteins, contributing to its biological activities .

    Study on Anticancer Activity

    In a recent study published in Molecules, researchers evaluated the anticancer potential of various isoquinoline derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for drug development .

    Investigation of Antimicrobial Effects

    Another study focused on the antimicrobial effects of isoquinoline derivatives, highlighting that this compound showed promising results against resistant bacterial strains. The findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.